molecular formula C11H17N3O3S B6145579 tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate CAS No. 1692418-05-5

tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B6145579
CAS No.: 1692418-05-5
M. Wt: 271.34 g/mol
InChI Key: ZPEBMWJCGLNWMN-UHFFFAOYSA-N
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Description

tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate: is a complex organic compound that features a thiazole ring, an azetidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate typically involves multi-step organic synthesis. One common route includes the formation of the thiazole ring followed by the construction of the azetidine ring. The tert-butyl ester group is introduced in the final steps to protect the carboxylate functionality.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the azetidine ring can produce various hydroxy derivatives.

Scientific Research Applications

tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and azetidine rings. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-acetate: Similar structure but with an acetate group instead of a carboxylate group.

Uniqueness

tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of both the thiazole and azetidine rings, as well as the tert-butyl ester group

Properties

CAS No.

1692418-05-5

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

tert-butyl 3-(2-amino-1,3-thiazol-5-yl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C11H17N3O3S/c1-10(2,3)17-9(15)14-5-11(16,6-14)7-4-13-8(12)18-7/h4,16H,5-6H2,1-3H3,(H2,12,13)

InChI Key

ZPEBMWJCGLNWMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CN=C(S2)N)O

Purity

95

Origin of Product

United States

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